molecular formula C34H35BrF3N5O2 B12420068 Jak2/stat3-IN-1

Jak2/stat3-IN-1

Cat. No.: B12420068
M. Wt: 682.6 g/mol
InChI Key: ZTVCCTBSOVIZBK-YTTGMZPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jak2/stat3-IN-1 is a small molecule inhibitor that targets the Janus kinase 2 (Jak2) and signal transducer and activator of transcription 3 (Stat3) signaling pathways. These pathways play crucial roles in various cellular processes, including cell growth, differentiation, and immune response. Dysregulation of Jak2 and Stat3 has been implicated in numerous diseases, including cancers and inflammatory disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Jak2/stat3-IN-1 typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure, followed by functional group modifications to enhance specificity and potency. Common synthetic routes involve:

    Formation of the Core Structure: This step often involves cyclization reactions under controlled conditions.

    Functional Group Modifications: Introduction of various functional groups to improve binding affinity and selectivity. This may involve reactions such as alkylation, acylation, and halogenation.

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This often involves:

    Optimization of Reaction Parameters: Temperature, pressure, and solvent conditions are optimized to maximize yield.

    Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization are employed to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Jak2/stat3-IN-1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, enhancing its activity.

    Substitution: Substitution reactions, such as halogenation, can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

Jak2/stat3-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

    Chemistry: Used as a tool compound to study the Jak2/Stat3 signaling pathway.

    Biology: Employed in cell-based assays to investigate the role of Jak2/Stat3 in cellular processes.

    Medicine: Explored as a potential therapeutic agent for treating cancers and inflammatory diseases.

    Industry: Utilized in the development of new drugs targeting the Jak2/Stat3 pathway.

Mechanism of Action

Jak2/stat3-IN-1 exerts its effects by inhibiting the activity of Jak2 and Stat3 . The compound binds to the active sites of Jak2 and Stat3, preventing their phosphorylation and subsequent activation. This inhibition disrupts the signaling cascade, leading to reduced expression of target genes involved in cell proliferation and survival.

Comparison with Similar Compounds

Jak2/stat3-IN-1 is unique in its dual inhibition of both Jak2 and Stat3, which distinguishes it from other inhibitors that target only one of these proteins . Similar compounds include:

    Tofacitinib: Primarily inhibits Jak3 but also affects Jak2.

    Ruxolitinib: Selectively inhibits Jak1 and Jak2.

    FLLL32: Specifically inhibits Stat3 while retaining Stat1-mediated signal transduction.

These compounds vary in their specificity and therapeutic applications, with this compound offering a broader range of inhibition.

Properties

Molecular Formula

C34H35BrF3N5O2

Molecular Weight

682.6 g/mol

IUPAC Name

(3S)-3-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-5-bromoindol-3-yl]-5-[4-(trifluoromethyl)phenyl]-3,4-dihydropyrazole-2-carboxamide

InChI

InChI=1S/C34H35BrF3N5O2/c35-26-11-14-31-28(19-26)29(32-20-30(40-43(32)33(39)44)24-7-9-25(10-8-24)34(36,37)38)22-42(31)21-23-5-12-27(13-6-23)45-18-17-41-15-3-1-2-4-16-41/h5-14,19,22,32H,1-4,15-18,20-21H2,(H2,39,44)/t32-/m0/s1

InChI Key

ZTVCCTBSOVIZBK-YTTGMZPUSA-N

Isomeric SMILES

C1CCCN(CC1)CCOC2=CC=C(C=C2)CN3C=C(C4=C3C=CC(=C4)Br)[C@@H]5CC(=NN5C(=O)N)C6=CC=C(C=C6)C(F)(F)F

Canonical SMILES

C1CCCN(CC1)CCOC2=CC=C(C=C2)CN3C=C(C4=C3C=CC(=C4)Br)C5CC(=NN5C(=O)N)C6=CC=C(C=C6)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.